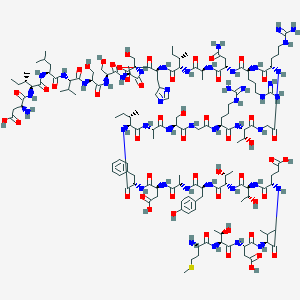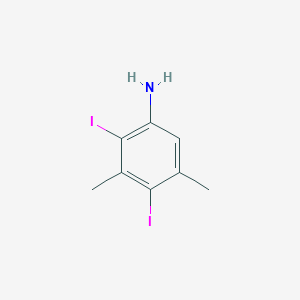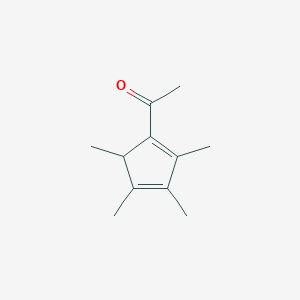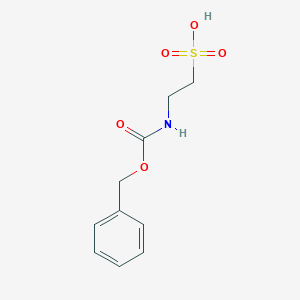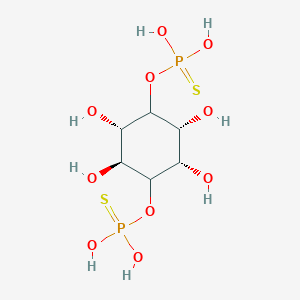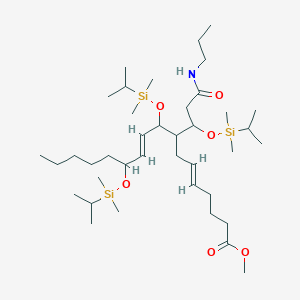
Mdspdh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mdspdh, also known as 2-(4-methoxyphenyl)-2-oxoethyl dimethylammonium chloride, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
Mdspdh works by binding to the cell membrane and disrupting its integrity. This allows for the delivery of drugs or other molecules directly into the cell, increasing their effectiveness. Additionally, mdspdh has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that mdspdh has minimal toxicity and does not cause any significant biochemical or physiological effects in the body. This makes it a safe and reliable option for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using mdspdh in lab experiments is its ability to deliver drugs or other molecules directly into cells, increasing their effectiveness. Additionally, its low toxicity and lack of significant biochemical or physiological effects make it a safe option for use in experiments. However, one limitation of using mdspdh is that it can be difficult to synthesize and can be expensive.
Zukünftige Richtungen
There are many potential future directions for mdspdh research. One area of interest is its use in drug delivery systems, particularly for cancer treatment. Additionally, researchers are exploring its potential use in bioimaging and as a tool for studying cell membrane integrity. As mdspdh continues to show promise in various research fields, it is likely that its applications will continue to expand.
Conclusion:
In conclusion, mdspdh is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. Its unique chemical properties make it an ideal candidate for use in drug delivery systems, cancer treatment, and bioimaging. While there are limitations to its use, its low toxicity and lack of significant biochemical or physiological effects make it a safe and reliable option for use in laboratory experiments. As research into mdspdh continues, it is likely that its applications will continue to expand, making it an important tool for scientific research.
Synthesemethoden
Mdspdh can be synthesized through a simple reaction between 4-methoxybenzaldehyde and dimethylamine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Mdspdh has been used in various scientific research applications, including drug delivery systems, cancer treatment, and bioimaging. Its unique chemical properties make it an ideal candidate for use in these fields.
Eigenschaften
CAS-Nummer |
118717-37-6 |
|---|---|
Produktname |
Mdspdh |
Molekularformel |
C39H79NO6Si3 |
Molekulargewicht |
742.3 g/mol |
IUPAC-Name |
methyl (5E,10E)-9,12-bis[[dimethyl(propan-2-yl)silyl]oxy]-8-[1-[dimethyl(propan-2-yl)silyl]oxy-3-oxo-3-(propylamino)propyl]heptadeca-5,10-dienoate |
InChI |
InChI=1S/C39H79NO6Si3/c1-16-18-21-24-34(44-47(10,11)31(3)4)27-28-36(45-48(12,13)32(5)6)35(25-22-19-20-23-26-39(42)43-9)37(30-38(41)40-29-17-2)46-49(14,15)33(7)8/h19,22,27-28,31-37H,16-18,20-21,23-26,29-30H2,1-15H3,(H,40,41)/b22-19+,28-27+ |
InChI-Schlüssel |
PNHUVPQEWLEWQB-AUFCJONMSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C(C(C/C=C/CCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
Kanonische SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
Synonyme |
MDSPDH methyl 8-(1-dimethylisopropylsilyloxy-2-N-n-propylcarbamoyl)ethyl-9,12-dimethylisopropylsilyloxy-5,10-heptadecadienoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




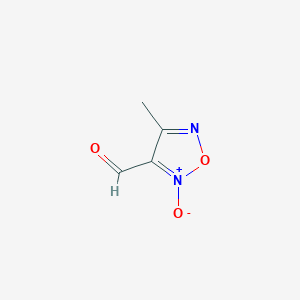
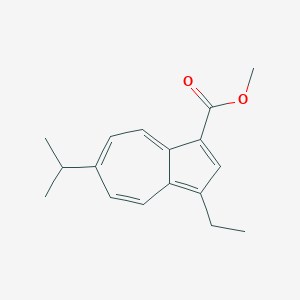
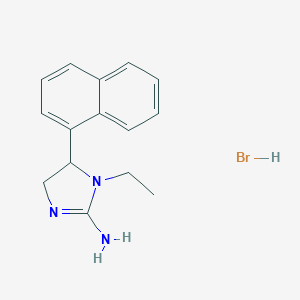
![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)


![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)
